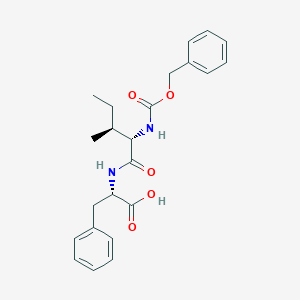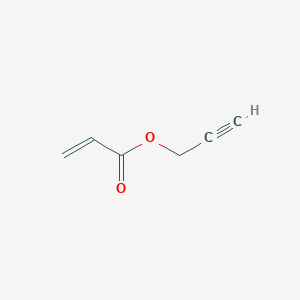
1-Chloro-2-(phenylethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(phenylethynyl)benzene, also known as 1-chloro-2-phenylethynylbenzene or 1-chloro-2-phenylethynylbenzene, is an organic compound with the molecular formula C14H9Cl. It is a colorless liquid that is used in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(phenylethynyl)benzene is not fully understood, but it is believed to act as an electrophile in various reactions. It is known to undergo nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1-Chloro-2-(phenylethynyl)benzene. However, it has been shown to exhibit some cytotoxicity towards cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Chloro-2-(phenylethynyl)benzene in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods without degradation. However, its low solubility in water can make it challenging to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving 1-Chloro-2-(phenylethynyl)benzene. One area of interest is in the development of new synthetic routes to produce the compound in higher yields and with greater efficiency. Another area of research is in the exploration of its potential as an anticancer agent, including the investigation of its mechanism of action and its efficacy in vivo. Additionally, the development of new materials based on 1-Chloro-2-(phenylethynyl)benzene could have potential applications in various fields, including electronics and materials science.
Métodos De Síntesis
The synthesis of 1-Chloro-2-(phenylethynyl)benzene is typically achieved through the reaction of 1-chloro-2-iodo-benzene with phenylacetylene in the presence of a palladium catalyst. The reaction takes place under mild conditions and produces a high yield of the desired product.
Aplicaciones Científicas De Investigación
1-Chloro-2-(phenylethynyl)benzene has been used in various scientific research applications, including as a reactant in the synthesis of other organic compounds. It has also been used as a starting material for the preparation of novel materials with interesting physical and chemical properties.
Propiedades
Número CAS |
10271-57-5 |
|---|---|
Nombre del producto |
1-Chloro-2-(phenylethynyl)benzene |
Fórmula molecular |
C14H9Cl |
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
1-chloro-2-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C14H9Cl/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H |
Clave InChI |
IUGPZGPRLHJZAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2Cl |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=CC=C2Cl |
Otros números CAS |
10271-57-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



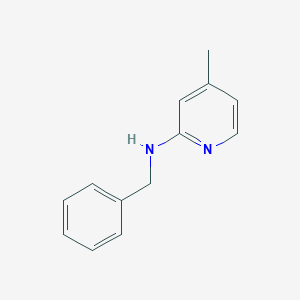
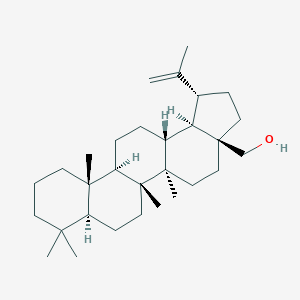
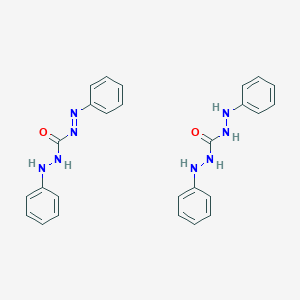
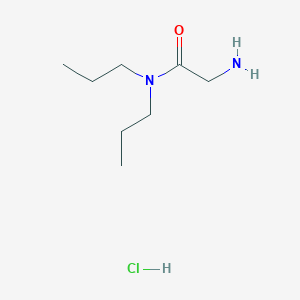
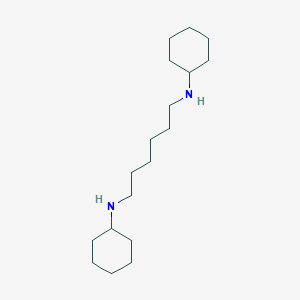
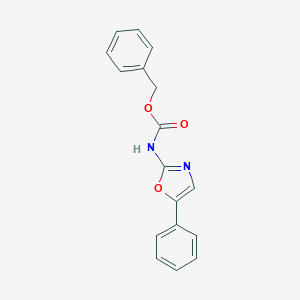

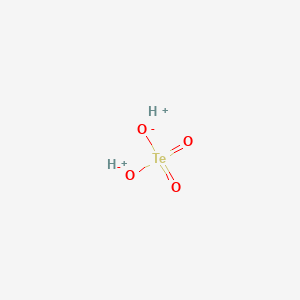
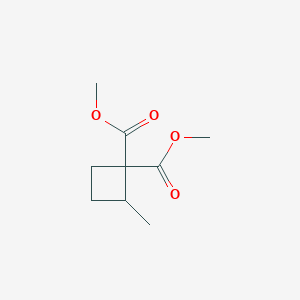

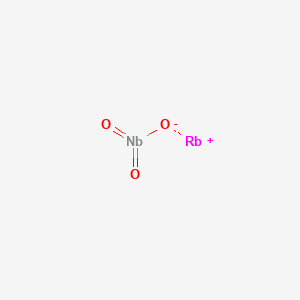
![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)
